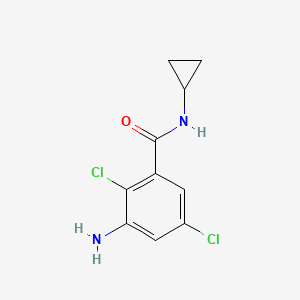
3-Amino-2,5-dichloro-N-cyclopropylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2,5-dichloro-N-cyclopropylbenzamide is an organic compound with the molecular formula C10H10Cl2N2O It is characterized by the presence of an amino group, two chlorine atoms, and a cyclopropyl group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,5-dichloro-N-cyclopropylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dichlorobenzoic acid.
Amidation: The carboxylic acid group of 2,5-dichlorobenzoic acid is converted to an amide using cyclopropylamine under appropriate reaction conditions.
Amination: The resulting N-cyclopropyl-2,5-dichlorobenzamide is then subjected to amination to introduce the amino group at the 3-position of the benzene ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2,5-dichloro-N-cyclopropylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with different substituents replacing the chlorine atoms.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Aplicaciones Científicas De Investigación
3-Amino-2,5-dichloro-N-cyclopropylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.
Biological Research: It is used as a probe to study enzyme interactions and receptor binding.
Mecanismo De Acción
The mechanism of action of 3-Amino-2,5-dichloro-N-cyclopropylbenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may inhibit key enzymes or block receptor sites, leading to reduced inflammation or inhibition of cancer cell growth.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-2,5-dichlorobenzoic acid
- 4-Amino-3,5-dichloro-N-cyclopropylbenzamide
- 2-Amino-4,6-dichlorobenzoic acid
Uniqueness
3-Amino-2,5-dichloro-N-cyclopropylbenzamide is unique due to the presence of both the cyclopropyl group and the amino group on the benzamide core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
63887-25-2 |
|---|---|
Fórmula molecular |
C10H10Cl2N2O |
Peso molecular |
245.10 g/mol |
Nombre IUPAC |
3-amino-2,5-dichloro-N-cyclopropylbenzamide |
InChI |
InChI=1S/C10H10Cl2N2O/c11-5-3-7(9(12)8(13)4-5)10(15)14-6-1-2-6/h3-4,6H,1-2,13H2,(H,14,15) |
Clave InChI |
OWCLEIBTBKZMOF-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NC(=O)C2=C(C(=CC(=C2)Cl)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




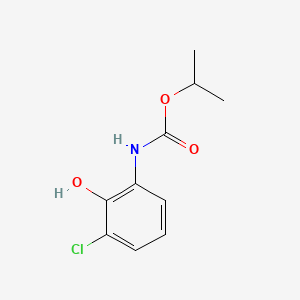
![4-methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B13961336.png)
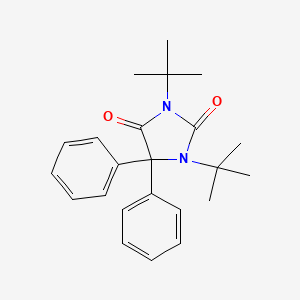



![[1-(2-Amino-ethyl)-piperidin-4-yl]-benzyl-ethyl-amine](/img/structure/B13961372.png)
![(6-Methoxybenzo[b]thiophen-3-yl)methanol](/img/structure/B13961378.png)
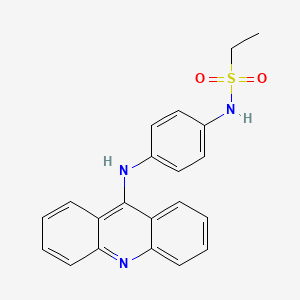
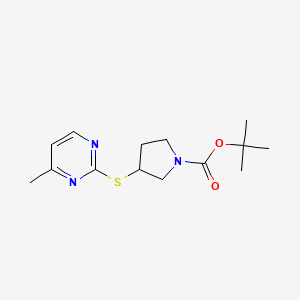

![7-Ethyl-1,7-diazaspiro[3.5]nonane](/img/structure/B13961421.png)
